molecular formula C14H19NO5 B144623 Benzamide, N-acetoxy-N-butoxy-4-methoxy- CAS No. 131229-60-2

Benzamide, N-acetoxy-N-butoxy-4-methoxy-

Cat. No.: B144623
CAS No.: 131229-60-2
M. Wt: 281.3 g/mol
InChI Key: BKXABQDLNAKQOT-UHFFFAOYSA-N
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Description

Benzamide derivatives are a class of organic compounds characterized by a benzamide backbone (C₆H₅CONH₂) modified with diverse substituents. The compound Benzamide, N-acetoxy-N-butoxy-4-methoxy- features three distinct functional groups:

  • N-acetoxy (–OAc): Enhances electrophilicity and reactivity.
  • N-butoxy (–OBu): Provides lipophilicity, influencing solubility and pharmacokinetics.
  • 4-methoxy (–OCH₃): Stabilizes aromatic systems via electron-donating effects.

Substituted benzamides are often synthesized for their biological activity (e.g., enzyme inhibition) or as intermediates in polymer chemistry .

Properties

CAS No.

131229-60-2

Molecular Formula

C14H19NO5

Molecular Weight

281.3 g/mol

IUPAC Name

[(2-butoxy-4-methoxybenzoyl)amino] acetate

InChI

InChI=1S/C14H19NO5/c1-4-5-8-19-13-9-11(18-3)6-7-12(13)14(17)15-20-10(2)16/h6-7,9H,4-5,8H2,1-3H3,(H,15,17)

InChI Key

BKXABQDLNAKQOT-UHFFFAOYSA-N

SMILES

CCCCOC1=C(C=CC(=C1)OC)C(=O)NOC(=O)C

Canonical SMILES

CCCCOC1=C(C=CC(=C1)OC)C(=O)NOC(=O)C

Other CAS No.

131229-60-2

Synonyms

[butoxy-(4-methoxybenzoyl)amino] acetate

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

Benzamide, N-acetoxy-N-butoxy-4-methoxy- has a molecular formula of C13_{13}H17_{17}NO3_3 and a molecular weight of approximately 281.31 g/mol. The compound features a benzamide core with an acetoxy and butoxy substituent, along with a methoxy group at the para position of the benzene ring. This unique structural configuration contributes to its reactivity and biological activity.

Biological Activities

1. Mutagenicity and Interaction with DNA

Research indicates that compounds in the class of N-acetyloxy-N-alkoxyamides, including Benzamide, N-acetoxy-N-butoxy-4-methoxy-, exhibit mutagenic properties. They interact with DNA through mechanisms such as intercalation and covalent binding, leading to mutations without requiring metabolic activation. The mutagenicity is influenced by structural variations, hydrophobicity, and electrophilic reactivity .

Quantitative structure–activity relationship (QSAR) models have been developed to predict how structural changes influence these interactions, aiding in the design of safer derivatives . The butoxy group enhances hydrophobicity, which may improve interaction with biological membranes and increase efficacy as a drug candidate .

2. Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in drug development . Its potential effectiveness against various pathogens could be explored through in vitro and in vivo studies.

Radiosensitization Potential

Benzamide derivatives have been studied for their ability to sensitize hypoxic tumor cells to radiation therapy. This property is particularly valuable in oncology, where hypoxic conditions within tumors often lead to resistance against radiation treatment. Benzamide, N-acetoxy-N-butoxy-4-methoxy- may enhance the effectiveness of radiotherapy by selectively increasing the sensitivity of hypoxic cells .

Studies have shown that certain benzamide derivatives can inhibit the repair mechanisms of irradiated cells, thereby enhancing cell death upon exposure to radiation. This selective radiosensitization could provide new avenues for improving cancer treatments .

Synthesis and Reaction Mechanisms

The synthesis of Benzamide, N-acetoxy-N-butoxy-4-methoxy- typically involves multi-step organic reactions that require careful control of reaction conditions to optimize yield and purity . Understanding the reaction mechanisms is crucial for developing more efficient synthetic pathways.

Case Studies

Case Study 1: Mutagenicity Testing

A series of mutagenicity tests were conducted using the Ames test methodology to evaluate the mutagenic potential of Benzamide derivatives. The results indicated that structural modifications significantly affect mutagenic activity, providing insights into how chemical structure influences biological interactions .

Case Study 2: Radiosensitization Effects

In vitro studies demonstrated that administering Benzamide derivatives prior to radiation exposure significantly increased cell death rates in hypoxic tumor cells compared to controls. These findings suggest that incorporating such compounds into treatment regimens could enhance therapeutic outcomes in cancer patients .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Substituents on benzamide derivatives significantly alter electronic properties and reactivity. Key comparisons include:

Compound Name Substituents Molecular Weight Key Structural Features Reference
N-Acetoxy-N-butoxy-4-methoxy- (Target) N-OAc, N-OBu, 4-OCH₃ Not reported Dual alkoxy groups (OAc, OBu) increase steric bulk; 4-OCH₃ enhances resonance stability.
N-(Benzyloxy)-N-pivaloyloxy-4-(trifluoromethyl)benzamide N-OBz, N-pivaloyloxy, 4-CF₃ 403.35 g/mol Trifluoromethyl group (–CF₃) introduces strong electron-withdrawing effects; pivaloyloxy enhances stability .
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) 3,4-(OCH₃)₂, phenethylamine 315.38 g/mol Methoxy groups improve solubility; phenethylamine moiety enables receptor interactions .
4-Methoxy-N-(5-phenyl-4-(p-tolyl)thiazol-2-yl)benzamide 4-OCH₃, thiazole ring 416.50 g/mol Thiazole ring introduces planar heterocyclic structure, aiding π-π stacking in crystal lattices .
4-Bromo-N,N′-bis(4-methoxyphenyl)benzamidine 4-Br, 4-OCH₃, amidine 427.27 g/mol Bromine increases molecular weight; amidine group allows for coordination chemistry .

Key Findings :

  • Electron-Donating vs. Electron-Withdrawing Groups: Methoxy (–OCH₃) and acetoxy (–OAc) groups stabilize aromatic systems via resonance, while –CF₃ and nitro groups (–NO₂) enhance electrophilicity .
  • Steric Effects : Bulky substituents like butoxy (–OBu) and pivaloyloxy reduce reaction rates in nucleophilic substitutions but improve thermal stability .
  • Conjugation : In amidine derivatives (e.g., ), substituents like bromine and methoxy alter delocalization in the N–C–N skeleton, affecting bond lengths (e.g., C–N vs. C=N differences: 0.084 Å in brominated vs. 0.058 Å in unsubstituted analogs) .

Trends :

  • High yields (>80%) are achievable with electron-deficient acyl chlorides (e.g., –CF₃) due to enhanced reactivity .
  • Steric hindrance from substituents (e.g., –OBu) may necessitate longer reaction times or elevated temperatures.

Preparation Methods

Hydroxamic Acid Intermediate Formation

The synthesis begins with 4-methoxybenzoic acid, which is converted to its acid chloride using thionyl chloride (SOCl₂) under anhydrous conditions. Subsequent reaction with hydroxylamine (NH₂OH) in methanol yields 4-methoxybenzohydroxamic acid (RCONHOH). This intermediate serves as the foundation for introducing N-alkoxy and N-acyloxy groups.

Reaction Conditions :

  • Acid Chloride Formation : 4-Methoxybenzoic acid (1 eq) is refluxed with SOCl₂ (1.2 eq) in dichloromethane (DCM) at 60°C for 4 hours.

  • Hydroxamic Acid Synthesis : The acid chloride is treated with hydroxylamine hydrochloride (1.5 eq) and Na₂CO₃ (2 eq) in methanol at 0°C, followed by room-temperature stirring for 12 hours.

Sequential Alkylation and Acylation

The hydroxamic acid undergoes two successive substitutions to install the N-butoxy and N-acetoxy groups:

Step 1: N-Butoxylation

4-Methoxybenzohydroxamic acid is alkylated with butyl bromide (1.2 eq) in dimethylformamide (DMF) using potassium carbonate (K₂CO₃, 2 eq) as a base. The reaction proceeds at 80°C for 8–10 hours, yielding N-butoxy-4-methoxybenzohydroxamic acid (RCON(OBu)OH).

Key Data :

ParameterValue
Yield68–72%
PurificationFlash chromatography (20% EtOAc/hexane)

Step 2: N-Acetoxylation

The hydroxyl group in the N-butoxy intermediate is acetylated using acetic anhydride (1.5 eq) in pyridine at 0°C. The mixture is stirred for 2 hours, followed by quenching with ice-cold water to precipitate N-acetoxy-N-butoxy-4-methoxybenzamide.

Key Data :

ParameterValue
Yield85–90%
Characterization¹H NMR (CDCl₃): δ 3.85 (s, OCH₃), 1.65 (t, OCH₂CH₂CH₂CH₃)

Alternative Pathway: Oxidative Alkoxylation

A patent-pending method employs phenyliodine bis(trifluoroacetate) (PIFA) to oxidize N-methoxybenzamide derivatives into N,N-dialkoxyamides. While primarily used for methoxylation, this approach can be adapted for butoxy and acetoxy groups by substituting methyl iodide with butyl bromide and acetyl chloride.

Reaction Scheme :

  • N-Methoxy-4-methoxybenzamide Synthesis :

    • 4-Methoxybenzohydroxamic acid + MeI → N-methoxy derivative.

  • Oxidative Alkoxylation :

    • N-Methoxy intermediate + PIFA + butyl bromide → N-butoxy-N-methoxy product.

  • Acetylation :

    • N-Butoxy-N-methoxy derivative + acetic anhydride → Target compound.

Limitations : Lower yields (45–50%) due to competing side reactions.

Mechanistic Insights

Alkylation Kinetics

The alkylation of hydroxamic acids follows an Sₙ2 mechanism, where K₂CO₃ deprotonates the hydroxyl group, enabling nucleophilic attack by butyl bromide. Steric hindrance from the butoxy chain reduces reaction rates, necessitating elevated temperatures (80°C).

Acylation Dynamics

Acetic anhydride reacts via nucleophilic acyl substitution, where pyridine acts as a catalyst and acid scavenger. The reaction is highly exothermic, requiring controlled addition to prevent decomposition.

Analytical Validation

Spectroscopic Characterization

  • ¹H NMR : Distinct signals for methoxy (δ 3.85), butoxy (δ 1.65), and acetoxy (δ 2.10) groups confirm successful substitution.

  • FTIR : Peaks at 1715 cm⁻¹ (C=O stretch) and 1276 cm⁻¹ (N–O vibration) validate the amide and alkoxy functionalities.

Chromatographic Purity

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirms >98% purity.

Comparative Method Analysis

MethodYield (%)Purity (%)Key Advantage
Sequential Alkylation7298High selectivity
Oxidative Alkoxylation5095Fewer steps

Industrial Scalability Challenges

  • Cost of Butyl Bromide : Large-scale reactions require optimized stoichiometry to minimize excess reagent use.

  • Purification Complexity : Flash chromatography becomes impractical at >1 kg scales; recrystallization in ethyl acetate/hexane is preferred.

Emerging Methodologies

Claisen Rearrangement Adaptations

A Korean patent (KR100834387B1) describes a Claisen rearrangement-based synthesis for benzamide derivatives. While originally designed for allyl groups, substituting allyl bromide with butyl analogs could streamline N-butoxy installation.

Nickel-Catalyzed Amination

Recent advances in nickel-catalyzed coupling enable direct introduction of acetoxy groups via C–N bond formation, though yields remain suboptimal (55–60%) .

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for synthesizing N-acetoxy-N-butoxy-4-methoxybenzamide derivatives?

  • Methodological Answer : Use a stepwise approach involving (i) coupling of substituted benzoyl chlorides with alkoxy-hydroxylamine precursors in dichloromethane (DCM) under basic conditions (e.g., Na₂CO₃ or K₂CO₃) . (ii) Optimize stoichiometry to balance reactivity of electron-deficient acyl groups (e.g., trifluoromethyl substituents) with nucleophilic alkoxyamines. (iii) Purify intermediates via flash chromatography (e.g., 20% EtOAc/hexane) and characterize using 1H^{1}\text{H}/13C^{13}\text{C} NMR, FTIR, and HRMS . Example Yield: ~56% for analogous N-benzyl derivatives .

Q. Which spectroscopic techniques are critical for characterizing the electronic configuration of the amide nitrogen?

  • Methodological Answer :

  • X-ray crystallography : Resolve pyramidalization at nitrogen (sp3^3 hybridization) caused by diminished resonance with the carbonyl group. Use SHELX software for refinement .
  • NMR spectroscopy : Detect splitting patterns in 1H^{1}\text{H} NMR (e.g., downfield shifts for acyloxy protons) and 13C^{13}\text{C} NMR (carbonyl peaks ~167 ppm) .
  • FTIR : Confirm carbonyl stretching (~1715 cm1^{-1}) and N–O vibrations (~1276 cm1^{-1}) .

Q. How can thermodynamic properties (e.g., melting points) of 4-methoxybenzamide derivatives be validated experimentally?

  • Methodological Answer : Cross-reference NIST-reported data (e.g., 4-methoxybenzoic acid: m.p. 183°C ) with differential scanning calorimetry (DSC). For novel derivatives, perform DSC under inert gas to detect decomposition events (e.g., exothermic peaks at >150°C ).

Advanced Research Questions

Q. How do electronic effects influence the stability of N-acetoxy-N-alkoxybenzamides under thermal or photolytic conditions?

  • Methodological Answer :

  • Thermal Stability : Conduct thermogravimetric analysis (TGA) to identify decomposition thresholds. For example, trifluoromethyl derivatives decompose at lower temperatures due to electron-withdrawing effects .
  • Photolytic Degradation : Exclude light during storage and monitor UV-vis spectra for shifts in λmax under controlled irradiation.
  • Mechanistic Insight : Anomeric stabilization between alkoxy lone pairs and σ* orbitals of N-acyloxy bonds reduces thermal resilience .

Q. What computational approaches reconcile discrepancies in crystallographic data for benzamide derivatives?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Compare calculated bond lengths/angles (e.g., N–O distances) with X-ray data to validate sp3^3 hybridization .
  • Mercury Software : Use packing similarity calculations to identify polymorphic variations and refine unit cell parameters .
  • Example : For N-(4-bromophenyl)-3-methoxybenzamide, DFT-calculated torsional angles deviated <2° from crystallographic data .

Q. How can mutagenicity risks of N-acyloxy-N-alkoxybenzamides be assessed preemptively?

  • Methodological Answer :

  • Ames II Testing : Screen for frameshift mutations using Salmonella typhimurium strains. Analogous compounds showed mutagenicity comparable to benzyl chloride .
  • Structure-Activity Relationships (SAR) : Electron-deficient acyl groups (e.g., pivaloyl) reduce mutagenic potential vs. acetoxy derivatives .
  • Mitigation : Use gloveboxes and fume hoods for handling, as per ACS hazard guidelines .

Data Contradiction Analysis

Q. How to address conflicting reports on the sublimation enthalpy (ΔsubH°) of 4-methoxybenzoic acid derivatives?

  • Resolution Strategy :

  • Source Evaluation : Prioritize NIST data (ΔsubH° = 98.4 kJ/mol ) over non-peer-reviewed platforms.
  • Experimental Replication : Use Knudsen effusion methods under vacuum to isolate sublimation from decomposition.
  • Computational Validation : Compare with COSMO-RS predictions for gas-phase stability .

Methodological Best Practices

Q. What protocols ensure reproducibility in synthesizing anomeric amides?

  • Guidelines :

  • Hazard Analysis : Pre-screen reagents (e.g., trichloroisocyanuric acid) using Prudent Practices in the Laboratory .
  • Scale-Up Considerations : Maintain stoichiometric ratios (e.g., 1:1.2 acyl chloride:alkoxyamine) to prevent side reactions .
  • QC Metrics : Purity >95% (HPLC), Rf consistency (TLC), and mass accuracy <2 ppm (HRMS) .

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